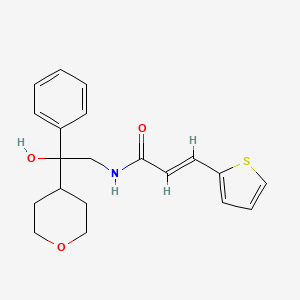

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C20H23NO3S

- Molecular Weight : 357.47 g/mol

- Structural Features :

- Acrylamide backbone

- Thiophene ring

- Tetrahydropyran moiety

- Hydroxyl and phenyl groups enhancing solubility and reactivity

Biological Activities

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal pathogens.

- Anticancer Properties : The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted in preliminary studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways crucial for pathogen survival or cancer cell growth.

- Receptor Modulation : Interaction with specific cellular receptors could mediate its effects on cell signaling pathways related to inflammation and cancer progression.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of related acrylamide derivatives, it was found that certain modifications to the thiophene ring significantly enhanced activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 0.5 µM to 5 µM, indicating strong antimicrobial potential.

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| Compound A | 0.5 | S. aureus |

| Compound B | 1.0 | C. albicans |

| (E)-N-(...) | 1.5 | E. coli |

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that (E)-N-(...) exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

Structure–Activity Relationships (SAR)

Quantitative structure–activity relationship (QSAR) studies have been conducted to correlate the structural features of (E)-N-(...) with its biological efficacy. Key findings include:

- The presence of the hydroxyl group significantly enhances solubility and bioavailability.

- Substituents on the thiophene ring influence the compound's ability to interact with target proteins.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide exhibit a variety of biological activities:

-

Antimicrobial Activity :

- Derivatives have shown efficacy against bacterial and fungal pathogens.

- Minimum inhibitory concentrations (MICs) for related compounds range from 0.5 µM to 5 µM against pathogens like Staphylococcus aureus and Candida albicans.

Compound MIC (µM) Target Pathogen Compound A 0.5 S. aureus Compound B 1.0 C. albicans (E)-N-(...) 1.5 E. coli -

Anticancer Properties :

- The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- In vitro studies have demonstrated IC50 values for various cancer cell lines, including HeLa (12.5 µM) and DU145 (15.0 µM).

-

Anti-inflammatory Effects :

- Preliminary studies suggest modulation of inflammatory pathways, potentially reducing pro-inflammatory cytokine levels.

-

Antioxidant Properties :

- The compound shows the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluating the antimicrobial effects of acrylamide derivatives found that modifications to the thiophene ring significantly enhanced activity against specific pathogens.

-

Anticancer Research :

- Investigations into the anticancer properties revealed that the compound effectively induces apoptosis in various cancer cell lines, supporting its potential therapeutic applications.

-

Anti-inflammatory Research :

- Studies indicated that the compound could modulate inflammatory responses, providing a basis for its use in treating inflammatory conditions.

Analyse Chemischer Reaktionen

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acrylamide formation | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP | Facilitate amide bond formation |

| Thiophene coupling | Palladium catalysts (e.g., Pd(OAc)₂), base (e.g., NaOH) | Attach thiophenyl group |

| THP group protection | THP-Cl or THP-OH, acid catalyst (e.g., TsOH) | Introduce THP moiety |

2.1. Acrylamide Formation

The acrylamide group is critical for the compound’s reactivity. Its synthesis often proceeds via:

-

Condensation reactions : An amine precursor reacts with an acrylic acid derivative (e.g., using coupling agents like EDC or DCC) .

-

Stereoselective control : The (E)-configuration is enforced through steric or electronic factors during synthesis, though specific details for this compound are not explicitly provided.

2.2. Thiophene Attachment

While the exact method for thiophen-2-yl incorporation is not detailed in the sources, analogous compounds suggest:

-

Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) between a thienylboronic acid and a halogenated intermediate.

-

Electrophilic substitution : Direct substitution onto a thiophene ring if activated.

2.3. THP Group Chemistry

The THP group participates in:

-

Protecting group strategies : Used to shield hydroxyl groups during synthesis .

-

Acetal formation : Reversible formation with ketones or aldehydes under acidic conditions .

3.1. Reactivity of the Acrylamide Group

The α,β-unsaturated amide is highly electrophilic, enabling reactions such as:

-

Nucleophilic additions : Attack by thiol or hydroxyl groups (e.g., in protein binding).

-

Cycloadditions : Potential for Diels-Alder or other [4+2] cycloadditions under thermal conditions.

3.2. Thiophene Ring Reactivity

The thiophen-2-yl group can undergo:

-

Electrophilic substitution : Friedel-Crafts alkylation/acylation (though less reactive than benzene).

-

Metallation : Deprotonation at α-positions for subsequent coupling reactions.

4.1. Biological Activity

Acrylamides with electrophilic double bonds are known for covalent protein inhibition, suggesting potential applications in drug discovery.

4.2. Stability Considerations

-

Hydrolytic stability : The THP group may hydrolyze under acidic or basic conditions, necessitating careful reaction control .

-

Photostability : Thiophene rings are generally stable but may degrade under prolonged UV exposure.

Physical and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃NO₃S | |

| Molecular Weight | 357.5 g/mol | |

| Key Functional Groups | Acrylamide, thiophene, THP |

Research Findings

-

Synthetic Challenges : Esterification steps may require careful purification to avoid residual coupling agents (e.g., DCC) .

-

Stereoselectivity : The (E)-configuration is critical for bioactivity, as observed in analogous acrylamides.

-

Protecting Groups : THP moieties are widely used to stabilize intermediates during multi-step syntheses .

Eigenschaften

IUPAC Name |

(E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-19(9-8-18-7-4-14-25-18)21-15-20(23,16-5-2-1-3-6-16)17-10-12-24-13-11-17/h1-9,14,17,23H,10-13,15H2,(H,21,22)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNGHLAROZVTNL-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C(CNC(=O)/C=C/C2=CC=CS2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.